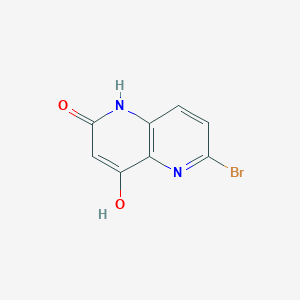
6-Bromo-4-hydroxy-1,5-naphthyridin-2(1H)-one
Cat. No. B8763610
M. Wt: 241.04 g/mol
InChI Key: IVVRRZNIUKNOFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09403845B2
Procedure details


To a solution of KHMDS (0.5 M in toluene, 27 ml, 14 mmol) at −78° C. was slowly added a solution of ethyl 3-acetamido-6-bromo-pyridine-2-carboxylate (1.3 g, 4.5 mmol) in THF (20 ml). Stirring was continued for 1 h at this temperature then the cooling bath was removed. Ethyl acetate followed by water was added at ambient temperature, then the phases were separated. The yellow aqueous phase was treated with HCl (1 M) until a colorless solid was formed. Filtration and washing of the solid with water followed by drying afforded 6-bromo-4-hydroxy-1H-1,5-naphthyridin-2-one as a colorless solid. The compound is exclusively present in the tautomer shown.

Name
ethyl 3-acetamido-6-bromo-pyridine-2-carboxylate
Quantity
1.3 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
C[Si]([N-][Si](C)(C)C)(C)C.[K+].[C:11]([NH:14][C:15]1[C:16]([C:22]([O:24]CC)=O)=[N:17][C:18]([Br:21])=[CH:19][CH:20]=1)(=[O:13])[CH3:12]>C1COCC1>[Br:21][C:18]1[N:17]=[C:16]2[C:15](=[CH:20][CH:19]=1)[NH:14][C:11](=[O:13])[CH:12]=[C:22]2[OH:24] |f:0.1|
|
Inputs


Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the cooling bath was removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added at ambient temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the phases were separated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The yellow aqueous phase was treated with HCl (1 M) until a colorless solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washing of the solid with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by drying
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1N=C2C(=CC(NC2=CC1)=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
